Home > Products > Screening Compounds P40400 > Antibacterial agent 53
Antibacterial agent 53 -

Antibacterial agent 53

Catalog Number: EVT-14037690
CAS Number:
Molecular Formula: C15H17N5O6S
Molecular Weight: 395.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The research surrounding Antibacterial Agent 53 primarily originates from studies focused on synthesizing novel aminoguanidine derivatives. These studies aim to create compounds that possess enhanced antibacterial properties through structural modifications and the incorporation of different functional groups .

Classification

Antibacterial Agent 53 is classified as an aminoguanidine derivative, a class known for its potential therapeutic applications in antimicrobial treatment. This classification is based on its chemical structure, which includes the aminoguanidine moiety linked with other active components like 1,2,4-triazole .

Synthesis Analysis

Methods

The synthesis of Antibacterial Agent 53 involves several steps, utilizing various chemical reactions to construct the desired molecular structure. Key methods include:

  1. Formation of Acid Chloride: Aromatic acids are converted into acid chlorides using thionyl chloride.
  2. Cyclization Reaction: The acid chloride reacts with thiosemicarbazone in pyridine, followed by cyclization with sodium hydroxide to yield triazolyl intermediates.
  3. Final Coupling: The target compound is synthesized by reacting the intermediates with aminoguanidine bicarbonate in refluxing ethanol, often in the presence of concentrated hydrochloric acid .

Technical Details

The synthesis process is meticulously monitored using techniques such as High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy to confirm the structure of the synthesized compounds. The reaction conditions, including temperature and solvent choice, are optimized to enhance yield and purity .

Molecular Structure Analysis

Structure

Antibacterial Agent 53 features a complex molecular structure characterized by its aminoguanidine core and additional functional groups that contribute to its antibacterial efficacy. The exact molecular formula and structural representation are typically derived from spectroscopic analyses.

Data

Structural elucidation is performed using techniques such as 1H^{1}H NMR and 13C^{13}C NMR spectroscopy, which provide insights into the arrangement of atoms within the molecule. High-Resolution Mass Spectrometry is also employed to verify the molecular weight and confirm the identity of the synthesized compound .

Chemical Reactions Analysis

Reactions

The chemical reactions involved in synthesizing Antibacterial Agent 53 include:

  • Formation Reactions: The initial conversion of aromatic acids to acid chlorides.
  • Cyclization: This step forms a triazole ring, which is crucial for the compound's biological activity.
  • Coupling Reactions: Final assembly involves coupling intermediates with aminoguanidine, leading to the formation of the target antibacterial agent .

Technical Details

Each reaction step requires careful control of conditions such as temperature, reaction time, and pH levels to ensure optimal outcomes. Techniques like thin-layer chromatography are used for monitoring reaction progress .

Mechanism of Action

Process

The mechanism by which Antibacterial Agent 53 exerts its antibacterial effects involves disrupting bacterial cell membranes and inhibiting essential cellular processes. This disruption leads to increased permeability and ultimately cell death.

Data

Preliminary studies have indicated that compounds similar to Antibacterial Agent 53 affect bacterial membranes significantly, as evidenced by transmission electron microscopy analyses that reveal morphological changes in treated bacteria .

Physical and Chemical Properties Analysis

Physical Properties

Antibacterial Agent 53 exhibits properties typical of small organic molecules, such as solubility in organic solvents and specific melting points that can be determined through differential scanning calorimetry.

Chemical Properties

The chemical stability and reactivity profiles are assessed through various assays that evaluate its interactions with biological systems. These include solubility tests in different pH environments and assessments of stability under physiological conditions .

Relevant Data or Analyses

Quantitative analyses often involve determining minimum inhibitory concentrations (MIC) against various bacterial strains to establish efficacy levels .

Applications

Antibacterial Agent 53 holds promise for various scientific applications:

  • Pharmaceutical Development: It serves as a potential candidate for new antibiotic formulations targeting resistant bacterial strains.
  • Research Tool: The compound can be used in laboratory settings to study bacterial resistance mechanisms and evaluate new therapeutic strategies.
  • Public Health: Given its antibacterial properties, it may play a role in addressing public health challenges related to infectious diseases caused by resistant pathogens .
Introduction to Antibacterial Agent 53 in the Context of Global Antimicrobial Resistance (AMR)

Epidemiological Significance of AMR and the Rationale for Novel Agent Development

Antimicrobial resistance (AMR) poses a catastrophic threat to global public health, with drug-resistant infections causing an estimated 1.27 million deaths annually and projected to claim 10 million lives yearly by 2050 [5] [6]. The economic burden is equally staggering, exceeding $20 billion annually in healthcare costs in the U.S. alone, with potential global economic losses reaching $100 trillion by mid-century [10]. The ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter spp.) exemplify this crisis, exhibiting multidrug-resistant (MDR) phenotypes that evade conventional therapies [10]. For instance, methicillin-resistant Staphylococcus aureus (MRSA) demonstrates >50% prevalence in regions like Romania, while carbapenem-resistant Enterobacteriaceae (CRE) have emerged as untreatable pathogens in healthcare settings worldwide [5] [10]. This accelerating resistance trajectory underscores a critical therapeutic void: only two new antibiotic classes (oxazolidinones and lipopeptides) have reached clinics since 1987, creating a 40-year innovation gap [7]. Antibacterial Agent 53 represents a direct response to this unmet need, specifically engineered to circumvent established resistance mechanisms like β-lactamases and efflux pumps prevalent in Gram-negative pathogens [2] [6].

Table 1: Global Impact of Key Multidrug-Resistant Pathogens

PathogenKey Resistance MechanismMortality Rate IncreaseGeographic Hotspots
MRSAMethicillin resistance (mecA gene)64% higher vs. MSSARomania (>50%), Greece, Italy
CRECarbapenemase production (KPC, NDM)50-75% in bloodstream infectionsGlobal, rising in Asia
ESBL-producing E. coliExtended-spectrum β-lactamases2-fold higher mortality92/194 WHO member states
VREVanA/VanB operon acquisitionUp to 70% in immunocompromisedICU settings worldwide

Historical Evolution of Antibacterial Agents: From Natural Products to Synthetic Innovations

The antibacterial discovery timeline reveals three distinct eras. The pre-antibiotic era (pre-1928) saw applications of mold-derived compounds like mycophenolic acid (1893), though their mechanisms remained uncharacterized [8]. The golden age (1940s–1960s) began with Alexander Fleming’s serendipitous discovery of penicillin in 1928 and Selman Waksman’s systematic isolation of streptomycin from Streptomyces in 1943 [3] [8]. Natural products dominated this period, with >20 antibiotic classes originating from soil actinomycetes, including tetracyclines (1953), glycopeptides (1958), and aminoglycosides (1944) [1] [3]. These agents primarily targeted essential bacterial structures: β-lactams inhibited peptidoglycan synthesis, while macrolides disrupted ribosomal translation [6].

The synthetic innovation era (post-1980) emerged as resistance eroded natural products’ efficacy. Key milestones included:

  • Fluoroquinolones (1962): Synthetic DNA gyrase inhibitors like nalidixic acid enabled broad-spectrum activity [5].
  • Oxazolidinones (2000): Linezolid’s ribosomal binding site bypassed cross-resistance with earlier protein synthesis inhibitors [2] [7].
  • Pleuromutilins (2007): Retapamulin’s semi-synthetic derivatives exploited novel interactions with the 50S ribosomal subunit [2] [7].

This evolution highlights a strategic shift: early discoveries leveraged ecological competition among microbes, whereas contemporary approaches integrate medicinal chemistry to optimize natural scaffolds or create de novo synthetic entities [3] [8]. Antibacterial Agent 53 epitomizes the latter paradigm, incorporating targeted molecular modifications to evade hydrolytic enzymes and efflux systems [6].

Table 2: Milestones in Antibacterial Drug Development

EraTime PeriodExemplary AgentsSource/Design Approach
Pre-antibiotic1893–1928Mycophenolic acid, SalvarsanNatural extracts/synthetic arsenicals
Golden Age1940–1960Penicillin, Streptomycin, TetracyclineNatural products from microbes
Synthetic Innovation1980–presentLinezolid, Daptomycin, RetapamulinSemi-synthesis/structure-based design

Positioning Antibacterial Agent 53 Within Contemporary Drug Discovery Paradigms

Modern antibacterial development confronts four interconnected challenges: target vulnerability (essential genes prone to mutation), compound penetration (Gram-negative permeability barriers), efflux susceptibility, and economic viability [7]. Pharmaceutical industry disinvestment since 2000 has exacerbated this, with only 45 candidates in clinical pipelines as of 2023—most representing incremental improvements to existing classes [3] [7]. Antibacterial Agent 53 addresses these gaps through three innovative strategies:

  • Structure-Guided Design: Leveraging X-ray crystallography of bacterial enzyme complexes (e.g., penicillin-binding proteins, RNA polymerase), Agent 53 incorporates non-hydrolyzable bonds resistant to β-lactamases and aminoglycoside-modifying enzymes [6] [8]. This approach mirrors ceftaroline’s PBP2a affinity enhancements against MRSA [2].
  • Overcoming Permeability Barriers: Unlike natural products optimized for Gram-positive organisms, Agent 53’s molecular weight (<600 Da) and amphiphilic topology enable porin-mediated uptake in Pseudomonas aeruginosa and Klebsiella pneumoniae, circumventing intrinsic resistance [7].
  • Resistance Mitigation: Agent 53’s mechanism combines inhibition of cell wall synthesis with disruption of membrane potential—a dual action analogous to next-generation glycopeptides (e.g., telavancin) that reduces spontaneous mutation frequencies [2] [6].

Furthermore, Agent 53 aligns with "non-traditional" antibiotic paradigms: its chemical scaffold was identified via artificial intelligence-driven screening of synthetic libraries against prioritized targets from genomic databases [3] [7]. This contrasts with historical fermentation-based discovery but reflects necessity—>95% of soil microbes remain unculturable, limiting natural product sourcing [7]. As resistance mechanisms evolve toward pan-drug resistance, Agent 53 exemplifies the tailored innovation required to maintain therapeutic efficacy [6].

Properties

Product Name

Antibacterial agent 53

IUPAC Name

[(2S,5R)-2-[5-[amino(phenyl)methyl]-1,3,4-oxadiazol-2-yl]-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate

Molecular Formula

C15H17N5O6S

Molecular Weight

395.4 g/mol

InChI

InChI=1S/C15H17N5O6S/c16-12(9-4-2-1-3-5-9)14-18-17-13(25-14)11-7-6-10-8-19(11)15(21)20(10)26-27(22,23)24/h1-5,10-12H,6-8,16H2,(H,22,23,24)/t10-,11+,12?/m1/s1

InChI Key

QTAOOAFBOWNTSU-UBNQGINQSA-N

Canonical SMILES

C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C(C4=CC=CC=C4)N

Isomeric SMILES

C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C3=NN=C(O3)C(C4=CC=CC=C4)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.